molecular formula C12H8F2O8S3 B15088215 4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate CAS No. 42158-98-5

4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate

Cat. No.: B15088215
CAS No.: 42158-98-5
M. Wt: 414.4 g/mol
InChI Key: HLYHIXFVAKOJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate: is a chemical compound with the molecular formula C12H8F2O8S3 and a molecular weight of 414.38 g/mol . This compound is known for its application in cross-coupling reactions, particularly in Suzuki-Miyaura reactions . It is a fluorosulfinate derivative of 4,4’-dihydroxydiphenyl sulfone, which is a sulfone-based compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with fluorosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisfluorosulfinate derivative . The general reaction scheme can be represented as follows:

4,4’-Dihydroxydiphenyl sulfone+Fluorosulfuric acid4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate\text{4,4'-Dihydroxydiphenyl sulfone} + \text{Fluorosulfuric acid} \rightarrow \text{4,4'-Dihydroxydiphenyl sulfone bisfluorosulfinate} 4,4’-Dihydroxydiphenyl sulfone+Fluorosulfuric acid→4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for yield and purity, and involves the use of industrial reactors and purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants used in the cross-coupling reactions. Generally, the products are biaryl compounds formed through the coupling of aryl fluorosulfinate with aryl boronic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate in cross-coupling reactions involves the activation of the fluorosulfinate group by a palladium catalyst. This activation facilitates the formation of a carbon-carbon bond between the aryl fluorosulfinate and the aryl boronic acid . The general mechanism can be summarized as follows:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dihydroxydiphenyl sulfone bisfluorosulfinate is unique due to the presence of fluorosulfinate groups, which enhance its reactivity in cross-coupling reactions. This makes it a valuable compound in synthetic chemistry for the formation of biaryl compounds .

Properties

CAS No.

42158-98-5

Molecular Formula

C12H8F2O8S3

Molecular Weight

414.4 g/mol

IUPAC Name

1-fluorosulfonyloxy-4-(4-fluorosulfonyloxyphenyl)sulfonylbenzene

InChI

InChI=1S/C12H8F2O8S3/c13-24(17,18)21-9-1-5-11(6-2-9)23(15,16)12-7-3-10(4-8-12)22-25(14,19)20/h1-8H

InChI Key

HLYHIXFVAKOJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.